Spirotetramat

Catalog No.
S543701
CAS No.
203313-25-1
M.F
C21H27NO5
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spirotetramat

CAS Number

203313-25-1

Product Name

Spirotetramat

IUPAC Name

[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23)

InChI Key

CLSVJBIHYWPGQY-UHFFFAOYSA-N

SMILES

CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C

Solubility

Soluble in DMSO

Synonyms

cis-4-(ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro(4.5)dec-3-en-2-one, Movento, spirotetramat

Canonical SMILES

CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C

Description

The exact mass of the compound Spirotetramat is 373.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Spirotetramat functions as a lipid biosynthesis inhibitor in insects []. This means it disrupts the process by which insects produce essential fats and oils needed for growth, development, and reproduction. This disrupts their normal functioning and ultimately leads to death [].

Target Pests

Research has shown spirotetramat to be effective against a variety of parasitic sucking insects, particularly aphids and whiteflies [, ]. It demonstrates good activity against even the most important aphid species []. Studies have also found it to be effective on specific stages of these pests, with a strong impact on immature stages like nymphs [].

Environmental Impact

Research suggests that spirotetramat poses a relatively low risk to the environment. Studies indicate that it is unlikely to contaminate groundwater and does not accumulate significantly in soil or air []. This makes it a potentially attractive option for Integrated Pest Management (IPM) programs, which seek to control pests while minimizing environmental harm [].

Spirotetramat is a synthetic insecticide belonging to the class of spirocyclic tetronic acids. Its chemical name is cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, and it has the molecular formula C21H27NO5. This compound is characterized by its unique spirocyclic structure that contributes to its biological activity as an insecticide, particularly against various pests, including aphids and spider mites. Spirotetramat operates through a mode of action that inhibits key metabolic processes in target insects, making it effective in agricultural pest management .

Spirotetramat acts as an acetyl-CoA carboxylase (ACC) inhibitor [, ]. ACC is a key enzyme in the biosynthesis of fatty acids, which are essential components of insect cell membranes and other vital functions []. By inhibiting ACC, spirotetramat disrupts the insect's ability to produce fatty acids, ultimately leading to growth inhibition, reduced reproduction, and death [, ]. This mode of action falls under Insecticide Resistance Action Committee (IRAC) Group 23 [].

The primary metabolic reaction of spirotetramat involves the hydrolytic cleavage of the carbonate ester bond, leading to the formation of spirotetramat-enol, which is the major metabolite identified in various studies. Other significant reactions include:

  • Oxidative demethylation of the methoxy group, yielding spirotetramat-desmethyl-enol.
  • Hydroxylation of spirotetramat-enol to form spirotetramat-ketohydroxy.
  • Conjugation with glucose to produce metabolites like spirotetramat-enol glucoside .

The degradation of spirotetramat is influenced by environmental factors such as pH and temperature, with hydrolysis rates increasing at higher pH levels .

Spirotetramat exhibits potent biological activity as an insecticide by inhibiting the enzyme acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. This inhibition disrupts lipid metabolism in insects, leading to their eventual death. The compound is particularly effective against pests like aphids and spider mites, which are common agricultural nuisances. Its ambimobile properties allow it to move within plants, providing systemic protection against infestations .

The synthesis of spirotetramat typically involves multi-step organic reactions, including:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Esterification processes to introduce the ethyl carbonate moiety.
  • Subsequent modifications to achieve the desired substituents on the aromatic ring.

Specific synthetic pathways may vary among research groups but generally follow established organic synthesis protocols for creating complex cyclic compounds .

Spirotetramat is primarily used in agriculture as an insecticide for controlling a variety of pests on crops such as cotton, apples, and potatoes. Its effectiveness and relatively low toxicity to non-target organisms make it a preferred choice for integrated pest management strategies. The compound's unique properties allow it to be absorbed and translocated within plants, providing long-lasting pest control .

Research has indicated that spirotetramat interacts with various biological systems beyond its target pests. Studies have shown potential cytotoxic and genotoxic effects on model plants, suggesting that while it is effective against pests, care must be taken regarding its environmental impact. Additionally, interactions with other pesticides and environmental factors can influence its efficacy and degradation rates in agricultural settings .

Spirotetramat shares structural similarities with several other compounds used in pest control. Here are some notable comparisons:

CompoundStructure TypeMode of ActionUnique Features
SpinosadMacrolideNicotinic acetylcholine receptor agonistDerived from natural sources; affects nervous system
ClothianidinNeonicotinoidNicotinic acetylcholine receptor agonistSystemic action; broad-spectrum efficacy
AbamectinAvermectinGABA receptor agonistDerived from soil bacteria; neurotoxic effects
FlonicamidPyridineInhibits feeding behaviorSelective for specific pests; minimal impact on beneficial insects

Spirotetramat's distinct mechanism of action—specifically its inhibition of acetyl-CoA carboxylase—sets it apart from these similar compounds, which often act on different neurophysiological pathways .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.18892296 g/mol

Monoisotopic Mass

373.18892296 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4G7KR034OX

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

203313-25-1

Wikipedia

Spirotetramat

Use Classification

Agrochemicals -> Pesticides
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1. Civolani, S., Boselli, M., Butturini, A., et al. Testing spirotetramat as an alternative solution to abamectin for Cacopsylla pyri (Hemiptera: Psyllidae) control: Laboratory and field tests. J. Econ. Entomol. 108(6), 2737-2742 (2015).
2. Moscardini, V.F., da Costa Gontijo, P., Carvalho, G.A., et al. Toxicity and sublethal effects of seven insecticides to eggs of the flower bug Orius insidiosus (Say) (Hemiptera: Anthocoridae). Chemosphere 92(5), 490-496 (2013).
3. Yin, X., Jiang, S., Yu, J., et al. Effects of spirotetramat on the acute toxicity, oxidative stress, and lipid peroxidation in Chinese toad (Bufo bufo gargarizans) tadpoles. Environ. Toxicol. Pharmacol. 37(3), 1229-1235 (2014).

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